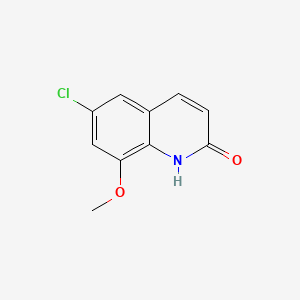
6-Chloro-8-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-methoxyquinolin-2(1H)-one is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 8th position of the quinoline ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.
Halogenation: Chlorination of the quinoline ring at the 6th position is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methoxylation: Introduction of the methoxy group at the 8th position is performed using methylation agents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Oxidation: The final step involves the oxidation of the intermediate compound to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-8-methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH₃) or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, heat, and acidic conditions.
Reduction: LiAlH₄, H₂, catalysts like palladium on carbon (Pd/C).
Substitution: NH₃, amines, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinone derivatives, carboxylic acids.
Reduction: Hydroquinoline derivatives.
Substitution: Amine derivatives, substituted quinolines.
Aplicaciones Científicas De Investigación
6-Chloro-8-methoxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of antimalarial, anticancer, and antibacterial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Chloro-8-methoxyquinolin-2(1H)-one exerts its effects involves the interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but they often involve signaling cascades, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
6-Chloro-8-methoxyquinolin-2(1H)-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 5-Chloro-8-methoxyquinolin-2(1H)-one, 6-Chloro-7-methoxyquinolin-2(1H)-one, 7-Chloro-8-methoxyquinolin-2(1H)-one.
Uniqueness: The presence of the chlorine atom at the 6th position and the methoxy group at the 8th position gives this compound distinct chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
6-chloro-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13) |
Clave InChI |
RSMQWTHWVJCQSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1)Cl)C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


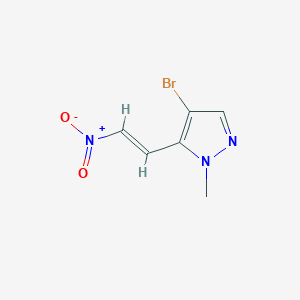


![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
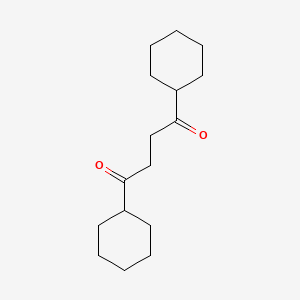
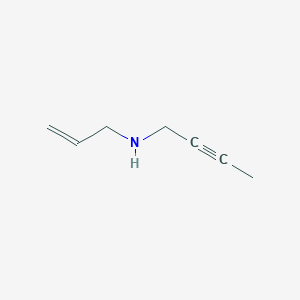
![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
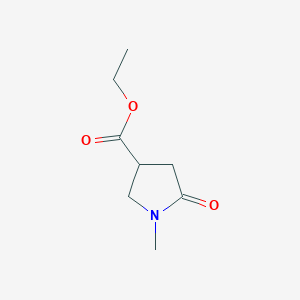
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
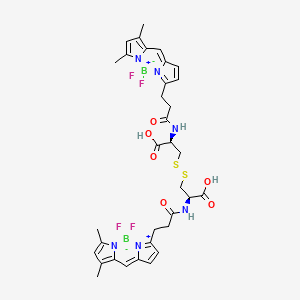
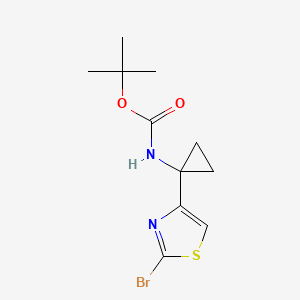
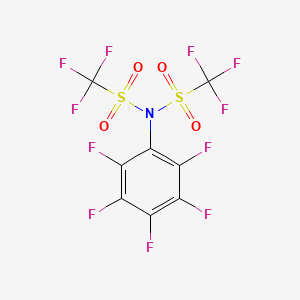
![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
